FN-1501, also known as 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, is a potent inhibitor targeting FMS-like tyrosine kinase 3 and cyclin-dependent kinases. It has shown significant promise in treating acute myeloid leukemia due to its ability to inhibit key pathways involved in cancer cell proliferation and survival.
FN-1501 is classified as a small molecule drug and is primarily studied for its antineoplastic properties. It has been synthesized and characterized in various studies, highlighting its potential as a therapeutic agent against malignancies associated with FLT3 mutations. The compound is derived from rational drug design approaches that focus on the structure-activity relationship of similar kinase inhibitors.
The synthesis of FN-1501 involves multiple steps, starting from the coupling of p-nitrobenzoic acid with specific amines to form intermediates. The general synthetic pathway includes:
Step | Reaction Type | Description |
---|---|---|
1 | Coupling | p-Nitrobenzoic acid + amines → intermediates |
2 | Nucleophilic Substitution | Intermediates + 5-fluoro-2-nitropyridine → further intermediates |
3 | Hydrogenation | Reduction of nitro groups → new intermediates |
4 | Reaction with Chlorides | Formation of FN-1501 from intermediates |
The molecular structure of FN-1501 can be described as follows:
FN-1501's structure allows for effective binding to its target kinases, particularly due to the presence of hydrophobic regions that facilitate interaction with the ATP-binding sites of FLT3 and cyclin-dependent kinases .
The chemical reactions involved in the synthesis of FN-1501 primarily include:
The reaction mechanisms involve standard organic chemistry principles, including electrophilic attack by nucleophiles on electrophilic centers within the substrates.
FN-1501 functions by inhibiting FLT3 and cyclin-dependent kinases, which are critical for cell cycle progression and survival in cancer cells.
Studies have demonstrated that FN-1501 effectively reduces cell viability in FLT3-mutated leukemia cell lines with an IC50 value indicating potent activity against these targets .
FN-1501 is characterized by:
The chemical stability of FN-1501 under physiological conditions has been evaluated, showing its potential for therapeutic use without significant degradation at standard storage temperatures.
FN-1501 has several applications in cancer research and treatment:
FN-1501 represents a significant advancement in targeted cancer therapies, showcasing the potential benefits of rational drug design coupled with thorough biochemical analysis.
FLT3 (FMS-like tyrosine kinase 3) is a class III receptor tyrosine kinase constitutively expressed on hematopoietic stem/progenitor cells. Its activation by FLT3 ligand (FL) triggers dimerization and phosphorylation, initiating downstream pro-survival pathways including:
In oncogenesis, FLT3 overexpression occurs in >90% of AML blasts and multiple solid tumors. Genomic analyses reveal FLT3 alterations in:
Table 1: Prevalence of FLT3 Alterations Across Cancers
Cancer Type | Alteration Prevalence | Primary Alteration Form |
---|---|---|
Acute Myeloid Leukemia | 30% | ITD mutations (25%), TKD mutations (5-10%) |
Melanoma | 11.04% | Overexpression |
Colorectal Adenocarcinoma | 7.91% | Point mutations |
Endometrial Cancer | 7.68% | Gene amplification |
FLT3 mutations represent the most frequent genomic alteration in AML, classified into two molecular subtypes:
Prognostic impacts are severe:
First-generation FLT3 inhibitors face three principal limitations:
Pharmacological Constraints
Resistance Mechanisms1. On-Target Mutations:- Gatekeeper F691L: Steric hindrance against type II inhibitors (quizartinib)- D835Y: Activation loop mutation conferring resistance to type II inhibitors [8] [10]2. Off-Target Bypass:- ABCB1/P-gp Overexpression: Efflux transporter reducing intracellular drug accumulation (e.g., crenolanib resistance) [2]- Parallel Pathway Activation: NRAS, AXL, or PIM1 upregulation [10]
Table 2: Resistance Mechanisms to FLT3 Inhibitors
Resistance Type | Example Alterations | Affected Inhibitors |
---|---|---|
On-Target Kinase Mutations | F691L, D835Y | Quizartinib, Sorafenib |
Efflux Transporter Upregulation | ABCB1/P-gp | Crenolanib |
Bypass Signaling Activation | NRAS, AXL, PIM1 | All first-gen inhibitors |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7